
Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a specialized chemical compound used primarily in scientific research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the propionic acid derivative. The compound is notable for its unique structure, which includes a 3,4-difluorophenyl group, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Derivative: The protected amino group is then reacted with a suitable propionic acid derivative to form the desired compound.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The 3,4-difluorophenyl group plays a crucial role in enhancing binding affinity and specificity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-Amino-4-(3,4-Difluorophenyl)-butyric acid
- Fmoc-®-3-Amino-3-(2,4-Difluorophenyl)-propionic acid
- Fmoc-®-3-Amino-3-(3,5-Difluorophenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid stands out due to its specific substitution pattern on the phenyl ring. The 3,4-difluorophenyl group provides unique electronic and steric properties, enhancing the compound’s reactivity and binding characteristics. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C24H19F2NO4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(3R)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
GFUCLVNFELKPJV-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


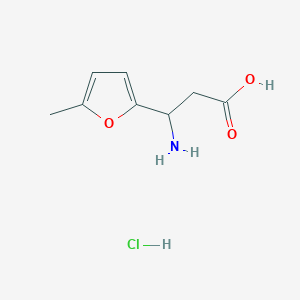
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)


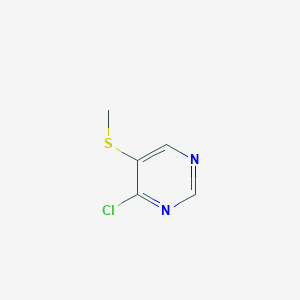
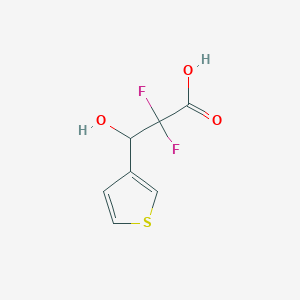
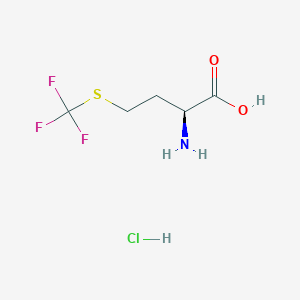
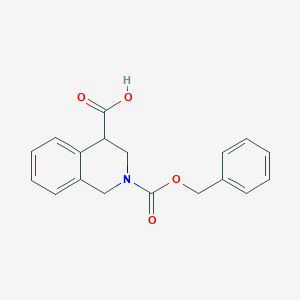

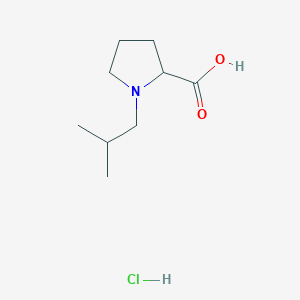
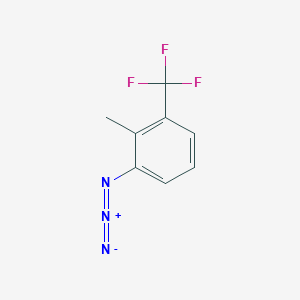
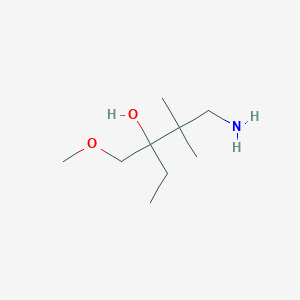
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

